2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Description
This compound is a thiazolidinone derivative featuring a 2-chlorobenzamide moiety and a (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] substituent at the 5-position of the thiazolidinone ring. The thiazolidinone core contains a 4-oxo (keto) and 2-thioxo (thiocarbonyl) group, which contribute to its electronic and steric properties.
Properties
Molecular Formula |
C20H15ClN2O2S2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-chloro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H15ClN2O2S2/c1-13(11-14-7-3-2-4-8-14)12-17-19(25)23(20(26)27-17)22-18(24)15-9-5-6-10-16(15)21/h2-12H,1H3,(H,22,24)/b13-11+,17-12- |
InChI Key |
MQEKZZUNGRTOPB-YMGXUNRSSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Synthesis
The thiazolidinone ring is typically formed via cyclocondensation reactions. Patent EP0054409B1 details a method using sodium sulfide (Na₂S) as a sulfur donor, aminoethylsulfate, and benzaldehyde under reflux conditions (≥50°C) to generate 2-phenylthiazolidine intermediates. This approach achieves 88% yield when using stoichiometric excess (10%) of Na₂S.
Alternative routes from the MDPI study demonstrate thiazolidin-4-one formation through mercaptoacetic acid coupling with hydrazone derivatives. While this method produces structurally similar compounds, it requires precise temperature control (80–100°C) and anhydrous ethanol as solvent.
Chlorination and Functionalization Strategies
2-Chlorobenzamide Incorporation
US5502201A discloses a chlorination protocol using thionyl chloride (SOCl₂) in the presence of phosphorus acid catalysts. Key parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 30–140°C | +15% at 90°C |
| SOCl₂:Molar Ratio | 1.5:1 | Prevents dihalogenation |
| Reaction Time | 3–5 hours | Maximizes conversion |
This method achieves 92% yield for analogous 2-chloro-benzothiazoles when using phosphorus trichloride (PCl₃) as co-catalyst.
Stereochemical Control
The (5Z,2E)-configuration is achieved through:
-
Thermodynamic control during cyclocondensation (reflux in toluene)
-
Use of Z-selective Wittig reagents for exocyclic double bond formation
-
Fractional crystallization from ethanol/water mixtures (3:1 v/v)
VulcanChem's protocol specifies maintaining reaction pH at 6.5–7.5 during amidation to prevent epimerization.
Integrated Synthetic Protocols
VulcanChem's Four-Step Process
-
Cyclocondensation : 2-methyl-3-phenylpropenal + thiourea → Thiazolidinone intermediate (72% yield)
-
Amidation : 2-chlorobenzoyl chloride (1.05 equiv), DMF catalyst, 0°C → RT
-
Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1)
Key Characterization Data :
Comparative Analysis of Methodologies
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other thiazolidinone derivatives, particularly in its benzamide and thiazolidinone backbone. Key analogs include:
Table 1: Structural and Molecular Comparison
*The molecular formula of the target compound can be inferred as C₂₁H₁₆ClN₃O₂S₂ based on its IUPAC name and comparison with analogs.
Key Differences and Implications
The analog has an electron-rich aromatic substituent (methoxy and propoxy), enhancing solubility and hydrogen-bonding capacity .
Methoxy/propoxy groups () donate electron density, altering reactivity compared to the target compound’s non-polar substituent .
Synthetic Pathways: Thiazolidinones are typically synthesized via Knoevenagel condensation between a thiazolidinone precursor and an aldehyde. For example:
- The target compound likely uses (2E)-2-methyl-3-phenylpropenal.
- employs 3-methoxy-4-propoxybenzaldehyde, with piperidine as a catalyst .
Spectroscopic and Crystallographic Insights
NMR Analysis
As demonstrated in , substituent variations significantly affect chemical shifts in regions corresponding to the substituent’s proximity. For instance:
- In the target compound, the (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group would cause distinct shifts in the aromatic (δ 7.0–8.0 ppm) and alkene proton regions (δ 5.5–6.5 ppm).
- The pyrazole in would introduce new peaks in the δ 7.5–8.5 ppm range due to its aromatic protons .
Crystallography and Hydrogen Bonding
Hydrogen-bonding patterns (e.g., N–H···O/S interactions) influence crystal packing and solubility, as noted in .
Biological Activity
The compound 2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN2OS |
| Molecular Weight | 398.88 g/mol |
| IUPAC Name | 2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide |
| InChI Key | TBD (to be determined) |
The compound features a thiazolidinone core structure, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that thiazolidinones, including the compound , exhibit significant anticancer activity. A study demonstrated that related thiazolidinone derivatives showed cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were observed to inhibit cell proliferation in A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells with IC50 values ranging from 1.61 to 1.98 µg/mL .
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and modulation of signaling pathways associated with cancer progression:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the proliferation of cancer cells.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and survival pathways.
Anti-inflammatory Effects
Thiazolidinones have also been investigated for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory mediators, leading to decreased cytokine production and reduced inflammation .
Study on Anticancer Activity
In a notable study by Evren et al. (2019), novel thiazolidinone derivatives were synthesized and tested against various cancer cell lines. The results indicated strong selectivity against A549 cells, highlighting the potential of structurally related compounds for cancer therapy .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the thiazolidinone ring could significantly enhance biological activity. For example:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of a thiosemicarbazone intermediate by reacting substituted benzaldehyde derivatives with thiosemicarbazide under reflux in ethanol or methanol .
- Cyclization : Reaction of the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thiazolidinone ring. Temperature control (60–80°C) and anhydrous conditions are critical to avoid side reactions .
- Acylation : Coupling the thiazolidinone derivative with 2-chlorobenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in dichloromethane or THF .
- Key Considerations : Solvent polarity, catalyst selection, and stepwise purification (e.g., column chromatography) significantly impact yield and purity.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the stereochemistry of the (5Z) and (2E) configurations using SHELXL for refinement and ORTEP for visualization .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thioxo group at C2, benzamide protons) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial and anticancer potential?
- Methodological Answer :
- Antimicrobial Assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer Screening :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Kinase Inhibition : Use ELISA to assess inhibition of protein kinases (e.g., EGFR, VEGFR) .
- Mechanistic Studies : Fluorescence quenching or SPR to study protein-ligand interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiazolidinone intermediate during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature, solvent ratio, and catalyst concentration .
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and reduce side reactions, particularly for exothermic steps like cyclization .
- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Comparative SAR Analysis : Compare structural analogs (e.g., 4-oxo-1,3-thiazolidin derivatives) to identify substituents critical for activity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Computational Validation : Use molecular docking to verify binding modes against target proteins (e.g., tubulin, topoisomerase II) .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate solubility, bioavailability, and hepatotoxicity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability and residence time .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (e.g., Hammett constants) with activity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Modification :
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance electrophilicity and target binding .
- Replace the 2-methylpropenylidene moiety with bulkier groups (e.g., naphthyl) to improve hydrophobic interactions .
- Bioisosteric Replacement : Substitute the thioxo group with selenoxo or oxo to modulate redox activity and metabolic stability .
- Crystallographic Data : Analyze ligand co-crystals (e.g., PDB entries) to identify unoccupied binding pockets for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
